
2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a bromodifluoromethyl group attached to a phenyl-substituted dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromodifluoromethylating reagents such as dibromodifluoromethane (CF2Br2) under photochemical conditions . The reaction proceeds smoothly in the presence of a catalyst like eosin Y at room temperature, providing the desired product with high yield and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromodifluoromethyl group.
Cycloaddition Reactions: Radical-mediated cycloaddition reactions can be employed to form complex cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Radical Initiators: For cycloaddition reactions under photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromodifluoromethyl group.
Scientific Research Applications
2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers.
Biological Studies: It can be employed in the design of fluorescent probes for imaging and diagnostic applications
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
- 2-(Chlorodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
Compared to similar compounds, 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole offers unique reactivity due to the presence of the bromodifluoromethyl group. This group provides distinct electronic and steric properties, making the compound suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C10H9BrF2N2 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-1-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H9BrF2N2/c11-10(12,13)9-14-6-7-15(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
BESCLPSSOLWEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)C(F)(F)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



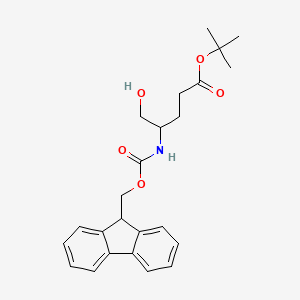
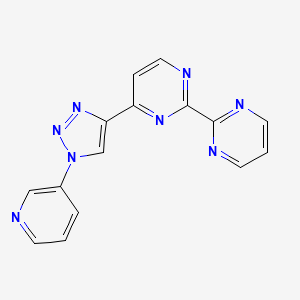
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
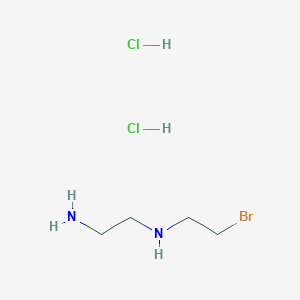
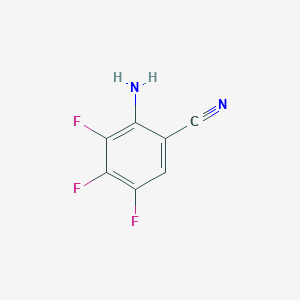
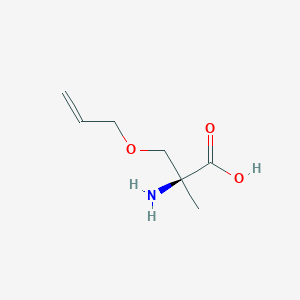
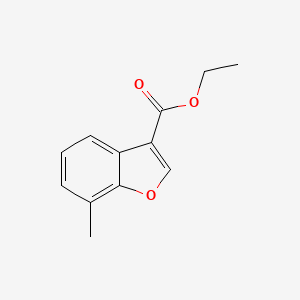


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)

![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)
